molecular formula C20H21N5O2S B2850654 N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide CAS No. 2034392-09-9

N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide

Cat. No. B2850654
CAS RN: 2034392-09-9
M. Wt: 395.48
InChI Key: VUZAXAFRWFRWPD-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide works by inhibiting the activity of several enzymes and signaling proteins that are involved in cancer cell growth and survival. Specifically, this compound blocks the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor pathway, as well as the activity of several other kinases in the PI3K/AKT/mTOR and NF-kB pathways. By blocking these pathways, this compound prevents cancer cells from proliferating and induces cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of cancer. In these studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to modulate the immune system, leading to enhanced antitumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide is its potent antitumor activity, both as a single agent and in combination with other therapies. Additionally, this compound has a favorable safety profile, with a low incidence of side effects in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide. One area of focus is the development of combination therapies that can enhance the antitumor activity of this compound. Another area of interest is the investigation of this compound in other types of cancer, such as breast cancer and lung cancer. Additionally, there is ongoing research on the optimization of the pharmacokinetic properties of this compound, with the goal of improving its efficacy and safety in clinical settings.

Synthesis Methods

The synthesis of N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide involves several steps, including the coupling of a thiazole derivative with a piperidine amine, the introduction of a benzamide group, and the oxidation of the resulting intermediate. The final product is obtained through a purification process that involves chromatography and crystallization.

Scientific Research Applications

N-(2-oxo-2-((1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)amino)ethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent antitumor activity, both as a single agent and in combination with other therapies. The compound has been shown to inhibit several key signaling pathways that are involved in cancer cell growth and survival, including the B-cell receptor pathway, the PI3K/AKT/mTOR pathway, and the NF-kB pathway.

properties

IUPAC Name

N-[2-oxo-2-[[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-17(13-22-18(27)14-5-2-1-3-6-14)23-15-8-11-25(12-9-15)20-24-16-7-4-10-21-19(16)28-20/h1-7,10,15H,8-9,11-13H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZAXAFRWFRWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CNC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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